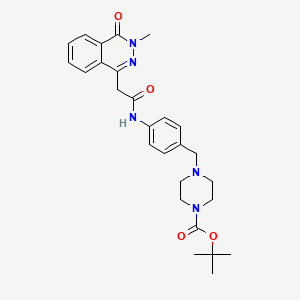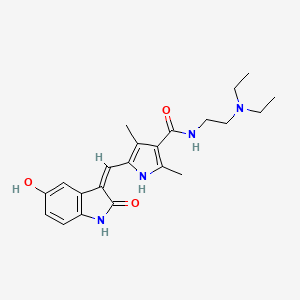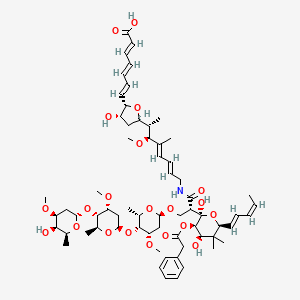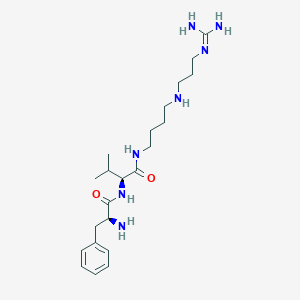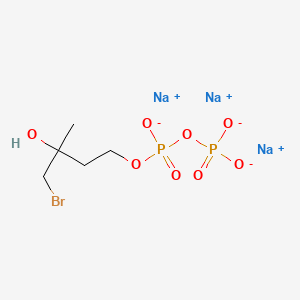![molecular formula C32H35NO13 B610153 (7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 202350-68-3](/img/structure/B610153.png)
(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione
Übersicht
Beschreibung
PNU-159682 ist ein hochpotentes Anthracyclin-Derivat, das für seine signifikante Zytotoxizität bekannt ist. Es ist ein wichtiger Metabolit von Nemorubicin und tausendmal zytotoxischer als Doxorubicin .
Wissenschaftliche Forschungsanwendungen
PNU-159682 has several scientific research applications, including:
Chemistry: Used as a model compound to study anthracycline derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes, including DNA damage and cell cycle arrest.
Medicine: Explored as a potent cytotoxic agent in the development of ADCs for cancer therapy.
Industry: Utilized in the pharmaceutical industry for the development of novel cancer therapeutics.
Biochemische Analyse
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific details of these influences are still being researched.
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Metabolic Pathways
It is believed to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PNU-159682 beinhaltet die Bioaktivierung von Nemorubicin. Nemorubicin unterliegt einer metabolischen Transformation in der Leber, die hauptsächlich durch Cytochrom-P450-Enzyme, insbesondere CYP3A4/5, vermittelt wird . Dieser Prozess führt zur Bildung von PNU-159682, das die Anthracyclin-Grundstruktur beibehält, aber mit verstärkten zytotoxischen Eigenschaften ausgestattet ist.
Industrielle Produktionsverfahren
Die industrielle Produktion von PNU-159682 erfolgt in der Regel durch die großtechnische Synthese von Nemorubicin, gefolgt von dessen metabolischer Umwandlung unter Verwendung von Lebermikrosomen oder rekombinanten Enzymen. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und die effiziente Produktion von PNU-159682 für Forschungs- und therapeutische Anwendungen zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PNU-159682 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um reaktive Zwischenprodukte zu bilden, die zu ihrer Zytotoxizität beitragen.
Reduktion: Reduktionsreaktionen können den Anthracyclin-Kern modifizieren und möglicherweise seine biologische Aktivität verändern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und so seine therapeutischen Eigenschaften verbessern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Anthracyclin-Derivate mit unterschiedlichen Graden an Zytotoxizität und therapeutischem Potenzial .
Wissenschaftliche Forschungsanwendungen
PNU-159682 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung zur Untersuchung von Anthracyclin-Derivaten und ihren chemischen Eigenschaften.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich DNA-Schädigung und Zellzyklusarrest.
Medizin: Als potenter zytotoxischer Wirkstoff bei der Entwicklung von ADCs für die Krebstherapie erforscht.
Industrie: In der pharmazeutischen Industrie für die Entwicklung neuer Krebstherapeutika eingesetzt.
Wirkmechanismus
PNU-159682 übt seine Wirkung hauptsächlich durch die Induktion von DNA-Schäden aus. Es interkaliert zwischen DNA-Basenpaaren, stört die DNA-Struktur und hemmt die DNA-Synthese. Dies führt zu einem Zellzyklusarrest, insbesondere in der S-Phase, und induziert letztendlich Apoptose . Die Verbindung löst auch immunogene Zelltod aus und stimuliert die Antitumor-Immunität .
Wirkmechanismus
PNU-159682 exerts its effects primarily through the induction of DNA damage. It intercalates between DNA base pairs, disrupting the DNA structure and inhibiting DNA synthesis. This leads to cell cycle arrest, particularly in the S-phase, and ultimately induces apoptosis . The compound also triggers immunogenic cell death, stimulating anti-tumor immunity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Doxorubicin: Ein weiteres Anthracyclin mit ähnlichen DNA-Interkalationseigenschaften, aber deutlich weniger zytotoxisch als PNU-159682.
Nemorubicin: Die Stammverbindung von PNU-159682, weniger potent, aber immer noch in der Krebstherapie eingesetzt.
Einzigartigkeit von PNU-159682
PNU-159682 ist einzigartig aufgrund seiner außergewöhnlich hohen Zytotoxizität und seiner Fähigkeit, immunogene Zelltod zu induzieren. Im Gegensatz zu Doxorubicin, das hauptsächlich einen Zellzyklusarrest in der G2/M-Phase verursacht, arretiert PNU-159682 Zellen in der S-Phase und hat ein breiteres Wirkungsspektrum gegen verschiedene Krebsarten .
Eigenschaften
IUPAC Name |
(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO13/c1-13-29-16(33-7-8-43-31(42-3)30(33)46-29)9-20(44-13)45-18-11-32(40,19(35)12-34)10-15-22(18)28(39)24-23(26(15)37)25(36)14-5-4-6-17(41-2)21(14)27(24)38/h4-6,13,16,18,20,29-31,34,37,39-40H,7-12H2,1-3H3/t13-,16-,18-,20-,29+,30+,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLURUCSFDHKXFR-WWMWMSKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)N7CCOC(C7O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)N7CCO[C@@H]([C@H]7O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202350-68-3 | |
| Record name | PNU-159682 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202350683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PNU-159682 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ5A9ZNT7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride](/img/structure/B610072.png)

